molecular formula C12H8Cl6 B1253018 Photoisodrin CAS No. 3212-28-0

Photoisodrin

Cat. No.: B1253018
CAS No.: 3212-28-0
M. Wt: 364.9 g/mol
InChI Key: DXKZJZJMIVDZPP-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Photoisodrin

The historical context of this compound's discovery is linked to research into the photochemistry of cyclodiene insecticides like Isodrin (B128732). This compound is formed as a phototransformation product of Isodrin. nih.govnih.gov This photochemical conversion can be facilitated by the presence of sensitizers, such as benzophenone (B1666685). nih.govnih.gov Research suggests that the formation of this compound from Isodrin occurs via the triplet state. nih.govnih.gov The investigation into the photochemistry of these chlorinated hydrocarbons became relevant as scientists studied the environmental fate and transformation of these compounds under light exposure.

Evolution of Research Perspectives on this compound and Related Cyclodiene Photoisomers

Research into this compound and related cyclodiene photoisomers has evolved alongside advancements in analytical techniques and a growing understanding of photochemical reaction mechanisms. Early studies focused on identifying the photoproducts of cyclodiene compounds like Isodrin. The development of techniques such as single-crystal X-ray diffraction has been crucial in unequivocally determining the crystal structure and molecular conformation of complex molecules like this compound and its addition compounds. scribd.comsemanticscholar.org Spectroscopic methods, including PXD, IR, and DSC analyses, have also played a role in characterizing these compounds. scribd.com The study of these photoisomers has contributed to the broader understanding of excited-state behavior in organic molecules and the basic mechanistic framework for photoreactions. scribd.com While some research has explored the properties of photoisomers of related compounds like heptachlor (B41519) and isodrin, the focus within the scope of chemical research has been on their formation, structure, and the photochemical processes involved. acs.org

Significance of this compound in Bridging Fundamental Photochemistry and Complex Molecular Architecture Studies

This compound's formation through a light-induced rearrangement of Isodrin makes it a relevant subject for studying fundamental photochemistry, particularly concerning sensitized photoreactions and triplet-state chemistry. nih.govnih.gov Its complex cage structure exemplifies a type of complex molecular architecture that can be accessed through photochemical routes. The study of such transformations provides insights into how light energy can be harnessed to construct intricate molecular frameworks. Research in photochemistry increasingly emphasizes the importance of molecular architecture in controlling photochemical reactions and processes. nih.govfindaphd.com Understanding the precise positioning of functional groups within a molecule can influence the efficiency and outcome of photochemical events. nih.gov While broader research explores how molecular architecture defines quantum yields and enables the construction of complex structures, this compound serves as a specific example of a complex molecular architecture resulting from a fundamental photochemical process. nih.govfindaphd.com The determination of its crystal structure has been a key step in understanding the precise arrangement of atoms in this photoisomer. scribd.comsemanticscholar.org

Properties

CAS No.

3212-28-0

Molecular Formula

C12H8Cl6

Molecular Weight

364.9 g/mol

IUPAC Name

1,9,10,11,11,12-hexachlorohexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecane

InChI

InChI=1S/C12H8Cl6/c13-8-4-2-1-3-5(4)9(8,14)11(16)7(3)6(2)10(8,15)12(11,17)18/h2-7H,1H2

InChI Key

DXKZJZJMIVDZPP-UHFFFAOYSA-N

SMILES

C1C2C3C4C1C5C2C6(C3(C4(C5(C6(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C3C4C1C5C2C6(C3(C4(C5(C6(Cl)Cl)Cl)Cl)Cl)Cl

Synonyms

photoisodrin

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Photoisodrin

Strategies for the Preparation of Photoisodrin

The synthesis of this compound predominantly relies on the photolytic conversion of Isodrin (B128732). This process involves exposing Isodrin to light of an appropriate wavelength, triggering an intramolecular rearrangement that results in the formation of the cage structure characteristic of this compound.

Photolytic Pathways for Isodrin Photoisomerization

The photoisomerization of Isodrin to this compound is a well-documented photochemical reaction annualreviews.orgepa.govvdoc.pub. This transformation involves a complex rearrangement of the carbon skeleton driven by the absorption of light energy. While the precise step-by-step mechanism can be intricate, it generally falls under the category of intramolecular cycloaddition reactions, specifically a type of cage formation common in the photochemistry of certain polycyclic olefins. The reaction is initiated by the excitation of the Isodrin molecule to an excited electronic state upon absorption of a photon fiveable.me. This excited state then undergoes a molecular rearrangement, leading to the formation of the strained cage structure of this compound. The efficiency of this conversion is often discussed in terms of quantum yield, which represents the number of product molecules formed per photon absorbed fiveable.me.

Optimization of Photoreaction Conditions for this compound Synthesis

Optimizing the photoreaction conditions is crucial for achieving efficient synthesis of this compound. Factors such as the wavelength of light, solvent, concentration of Isodrin, reaction time, and temperature can significantly influence the reaction yield and selectivity researchgate.net. Early studies on the photochemical isomerization of Isodrin were reported as early as 1958, indicating a long history of research into the conditions affecting this transformation epa.gov. Control over these parameters is essential to maximize the conversion of Isodrin to this compound while minimizing the formation of unwanted byproducts, such as those arising from photodechlorination or other rearrangement pathways annualreviews.org.

Sensitized vs. Unsensitized Photoreactions in this compound Formation

Photochemical reactions can proceed via either sensitized or unsensitized pathways cuny.edupitt.edu. In unsensitized photoreactions, the reactant molecule (Isodrin in this case) directly absorbs light energy to reach an excited state. In sensitized photoreactions, a photosensitizer molecule absorbs the light energy and then transfers this energy to the reactant molecule, promoting it to an excited state from which the reaction can occur annualreviews.orgrsc.org. The use of sensitizers can be particularly beneficial when the reactant molecule does not efficiently absorb light at readily available wavelengths or when a specific excited state (e.g., the triplet state) is required for the desired transformation annualreviews.org. While some photochemical cage formations, such as the photoisomerization of norbornadiene to quadricyclene, can occur without sensitizers, the formation of complex cage compounds like this compound from carbonyl-free precursors like Isodrin can sometimes benefit from sensitization vdoc.pub. The choice between sensitized and unsensitized conditions depends on the specific photochemical properties of Isodrin and the desired reaction outcome.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives involves modifying the structure of this compound or its precursor, Isodrin, to explore variations in their chemical and physical properties. This can involve introducing different substituents, altering the ring system, or modifying the degree of chlorination.

Design Principles for Modified this compound Structures

The design of modified this compound structures is guided by principles aimed at altering specific characteristics of the molecule. This might involve introducing functional groups to enable further chemical transformations, modifying the electronic or steric properties by adding or removing substituents, or exploring variations in the polycyclic cage framework. The goal is often to synthesize compounds with potentially altered reactivity, stability, or biological interactions, although the focus here remains strictly on synthetic methodologies.

Stereoselective and Regioselective Synthesis of Photoisodrinic Scaffolds

Stereoselective and regioselective synthesis are critical aspects in the preparation of complex molecules like this compound and its analogs rsc.orgorganic-chemistry.orgchemistrydocs.comegrassbcollege.ac.inresearchgate.netrsc.orgmdpi.commdpi.comualberta.caorganic-chemistry.org. Stereoselectivity refers to the preferential formation of one stereoisomer over others, while regioselectivity refers to the preferential formation of one structural isomer over others chemistrydocs.comegrassbcollege.ac.in. Given the polycyclic nature and multiple chiral centers present in this compound, controlling the stereochemical outcome of synthetic steps is a significant challenge and an important area of research in the synthesis of related scaffolds. Similarly, regiocontrol is essential when reactions could potentially occur at different positions within the molecule, ensuring the formation of the desired structural isomer. Achieving high levels of stereoselectivity and regioselectivity often requires careful selection of reagents, catalysts, reaction conditions, and sometimes the use of chiral auxiliaries or catalysts chemistrydocs.comegrassbcollege.ac.inmdpi.com. While specific detailed research findings on the stereoselective and regioselective synthesis of this compound itself are not extensively detailed in the provided search results beyond its formation as a specific photoisomer, the general principles of stereoselective and regioselective synthesis are highly relevant to the preparation of modified Photoisodrinic scaffolds.

Exploration of Novel Synthetic Routes to Polycyclic Chlorinated Cage Systems

The synthesis of polycyclic chlorinated cage systems, including precursors to compounds like this compound, often relies on established cycloaddition reactions. However, ongoing research explores novel methodologies to access such complex structures with greater control and efficiency.

While direct novel synthetic routes specifically targeting this compound itself beyond the photoisomerization of isodrin are not extensively detailed in the search results, the broader field of synthesizing chlorinated cage compounds and organic cage-based frameworks provides context for potential future explorations oaepublish.comnih.govru.nl. For instance, research into the radical chlorination of cubane-1,4-dicarboxylic acid demonstrates methods for selectively introducing chlorine atoms into pre-formed cage structures nih.gov. This involves understanding reaction pathways and utilizing techniques like density functional theory calculations to predict intermediate energies nih.gov.

Another area of exploration in cage compound synthesis involves the use of dynamic covalent bonds and metal coordination to assemble complex frameworks oaepublish.comru.nl. While these methods are not directly applied to the synthesis of chlorinated cyclodiene-like cages in the provided results, they represent advancements in constructing diverse cage architectures that could potentially be adapted or inspire new routes for chlorinated systems.

The photochemical isomerization that converts isodrin to this compound is itself a key synthetic transformation within this class of compounds nih.govnih.gov. Understanding the mechanism and optimizing the conditions for this photoisomerization, potentially through the use of different photosensitizers or irradiation wavelengths, can be considered an exploration of synthetic routes to this compound nih.govnih.govresearchgate.net.

Detailed research findings on the synthesis of isodrin and related chlorinated cyclodienes often involve specific reaction conditions, yields, and characterization data. For example, the synthesis of aldrin (B1666841) via Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) and norbornadiene is a well-established method wikipedia.org.

CompoundPrecursor(s)Reaction TypeNotes
AldrinHexachlorocyclopentadiene, NorbornadieneDiels-Alder ReactionForms hexachlorohexahydrodimethanonaphthalene (HHDN) wikipedia.org.
IsodrinHexachloronorbornadiene, CyclopentadieneDiels-Alder ReactionIsomer of aldrin, byproduct in aldrin synthesis wikipedia.org.
This compoundIsodrinPhotochemical IsomerizationAccelerated by photosensitizers like benzophenone (B1666685) nih.govnih.gov.

Further research into novel synthetic routes for polycyclic chlorinated cage systems may involve exploring alternative cycloadditions, functionalization strategies, or template-directed synthesis to achieve specific structural isomers and control the position and stereochemistry of chlorine substituents.

Photochemical Mechanisms and Dynamics of Photoisodrin Formation

Mechanistic Investigations of the Photoisomerization of Isodrin (B128732) to Photoisodrin

The photoisomerization of Isodrin to this compound involves a skeletal rearrangement. Irradiation of Isodrin at wavelengths greater than 280 nm has been shown to yield this cage product. nih.gov The transformation can be influenced by the presence of photosensitizers, such as benzophenone (B1666685), which facilitate the reaction, suggesting the involvement of a triplet excited state in the formation of this compound. nih.gov This indicates that energy transfer from the excited sensitizer (B1316253) molecule to Isodrin plays a role in populating the reactive excited state of Isodrin.

While the direct search results did not yield specific details on the identified photochemical intermediates in the photoisomerization of Isodrin to this compound, studies of other photochemical rearrangements and reactions of related chlorinated polycyclic hydrocarbons suggest the potential involvement of short-lived species such as diradicals or zwitterionic intermediates. nih.gov Techniques like mass spectrometry and time-resolved spectroscopy are generally employed to identify and characterize such transient species in photochemical reactions. nih.govmuni.cz Mass spectrometry, particularly coupled with techniques like electrospray ionization (ESI-MS), can be used to detect and structurally characterize intermediates based on their mass-to-charge ratio and fragmentation patterns. nih.govmuni.cz Ion spectroscopy can provide additional structural information about mass-selected intermediates. nih.gov

Specific kinetic studies detailing the rate and reaction order of the photoisomerization of Isodrin to this compound were not found in the provided search results. However, kinetic studies of photochemical reactions typically involve monitoring the depletion of the reactant and the formation of the product over time under controlled irradiation conditions. This can be achieved using spectroscopic methods, such as UV-Vis spectroscopy, if the reactant and product have distinct absorption profiles. Analysis of the concentration changes as a function of irradiation time and light intensity can provide information about the quantum yield of the reaction and the rate constants of the involved steps.

The available information suggests that the triplet excited state of Isodrin plays a significant role in the formation of this compound, particularly when the reaction is photosensitized. nih.gov Upon absorption of light, Isodrin is promoted to a singlet excited state. In the presence of a photosensitizer, intersystem crossing to the triplet excited state can occur efficiently through energy transfer. The triplet state is often longer-lived than the singlet state, allowing sufficient time for the molecular rearrangements necessary for the formation of the cage structure of this compound. The specific potential energy surfaces of the excited states and the transitions between them govern the efficiency and pathway of the photoisomerization.

Kinetic Studies of this compound Photorearrangement

Theoretical and Computational Photochemistry of this compound

Theoretical and computational methods are powerful tools for investigating the mechanisms and dynamics of photochemical reactions, including photoisomerization. These methods can complement experimental studies by providing insights into the electronic structure of reactants, intermediates, and products in both ground and excited states, as well as mapping reaction pathways and transition states. researchgate.netrsc.orgceebluenterprises.comresearchgate.net

Quantum mechanical simulations can be used to model the potential energy surfaces involved in the photoisomerization of Isodrin to this compound. By calculating the energies of different molecular geometries in both the ground and excited states, researchers can identify possible reaction pathways, transition states, and conical intersections that facilitate the non-adiabatic transitions between excited and ground states. nih.gov While specific simulations for the Isodrin-Photoisodrin system were not found, general quantum mechanical simulations are employed to study reaction pathways in various chemical transformations. semanticscholar.org These simulations can help to understand the step-by-step process of how the atoms rearrange during the photoisomerization.

Molecular Dynamics Simulations of this compound Conformational Changes during Photolysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. They can provide insights into the dynamic behavior of molecular systems, including conformational changes. slideshare.netresearchgate.net MD simulations are widely applied in various fields, such as studying the conformational flexibility of biomolecules and exploring ligand-binding conformations in drug discovery.

However, despite the utility of molecular dynamics simulations in exploring molecular flexibility and conformational transitions, a comprehensive body of detailed research findings specifically focusing on molecular dynamics simulations of this compound's conformational changes during the process of photolysis was not found in the consulted literature. While the photochemical formation of this compound from isodrin is established, the application of advanced computational techniques like MD simulations to specifically model the dynamic conformational rearrangements occurring during the photolytic conversion of isodrin to this compound appears to be an area where published data are limited based on the available search results.

Therefore, detailed research findings, including data tables derived from molecular dynamics simulations specifically investigating the conformational changes of this compound during its formation via photolysis, cannot be presented here based on the information obtained.

Structural Elucidation Methodologies and Stereochemical Aspects of Photoisodrin

Advanced Spectroscopic Techniques for Photoisodrin Structure Determination

The determination of the precise atomic arrangement and bonding within the this compound molecule relies heavily on spectroscopic methods. These techniques provide complementary information that, when combined, allows for a complete structural characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms and inferring the spatial arrangement of nuclei within a molecule. nih.govnih.gov For a complex molecule like this compound, both ¹H and ¹³C NMR spectroscopy are crucial. Analysis of chemical shifts provides information about the electronic environment of different nuclei, indicating the presence of various functional groups and the nature of the carbon framework. nih.gov

Spin-spin coupling patterns in ¹H NMR spectra, quantified by coupling constants (J values), reveal the number of neighboring protons and their relative orientation, offering insights into dihedral angles and thus the molecule's conformation. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing proton-proton and proton-carbon connectivities across multiple bonds, aiding in the assignment of complex spin systems within the rigid cage structure of this compound. Nuclear Overhauser Effect (NOE) experiments can provide information about internuclear distances, which is particularly useful for confirming relative stereochemistry in rigid systems. While specific NMR data for this compound was not found in the consulted literature, these techniques are the standard methods for such detailed structural analysis of organic molecules.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds at the atomic level, providing precise bond lengths, bond angles, and torsional angles. nih.gov For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the unambiguous determination of its solid-state molecular structure.

Crucially, X-ray crystallography, particularly using anomalous dispersion techniques, can determine the absolute configuration of chiral molecules. Given the polycyclic nature of this compound, it is expected to possess multiple stereogenic centers, leading to the possibility of enantiomers and diastereomers. X-ray crystallography would be essential for assigning the (R) or (S) designation to each stereocenter and thus defining the absolute stereochemistry of a specific crystalline sample. While a crystal structure of this compound itself was not located in the immediate search results, studies have reported the crystal structures of this compound addition compounds, demonstrating the applicability of this technique to related systems.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structural subunits through fragmentation analysis. For this compound (C₁₂H₈Cl₆), high-resolution mass spectrometry can accurately determine the molecular weight and confirm the molecular formula based on the exact masses and isotopic abundance patterns of carbon and chlorine.

Electron ionization (EI) mass spectrometry typically generates a molecular ion by removing an electron, which then often undergoes characteristic fragmentation reactions. The fragmentation pattern, observed as a series of peaks at lower mass-to-charge ratios (m/z), provides a "fingerprint" of the molecule, reflecting the stability of fragment ions and the lability of different bonds. Analysis of these fragmentation pathways can help confirm the proposed structure by identifying key structural moieties. While specific fragmentation data for this compound was not retrieved, MS is a standard technique for confirming the molecular formula and gaining structural insights into organic compounds.

Chiroptical Properties and Stereochemistry of this compound

The stereochemistry of this compound, particularly its chirality, can be further investigated through chiroptical methods and techniques for separating stereoisomers.

Enantioselective Synthesis and Resolution of this compound Enantiomers

This compound, due to its cage-like structure and the presence of multiple stereogenic centers, can exist as different stereoisomers, including enantiomers if the molecule is chiral. Enantioselective synthesis aims to produce one specific enantiomer in preference to the other, often utilizing chiral catalysts or reagents. Resolution, on the other hand, involves the separation of a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. Common resolution techniques include the formation of diastereomeric salts or derivatives by reaction with a chiral resolving agent, followed by separation based on differences in physical properties (e.g., crystallization or chromatography). Kinetic resolution, which exploits differences in reaction rates between enantiomers with a chiral catalyst or reagent, is another approach. The fact that this compound undergoes enantioselective metabolism in biological systems suggests its existence as enantiomers and the potential for developing enantioselective synthetic or resolution methods. However, specific details on the enantioselective synthesis or resolution of this compound enantiomers were not found in the consulted literature.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral substance. A CD spectrum, which plots the differential absorption as a function of wavelength, can provide information about the presence of chromophores in a chiral environment and is sensitive to the molecule's three-dimensional structure and absolute configuration.

For chiral this compound enantiomers, CD spectroscopy would yield characteristic spectra that are mirror images of each other. By comparing the experimental CD spectrum of an enantiomer with calculated spectra or with the spectra of compounds with known absolute configurations, it is possible to assign the absolute stereochemistry of the this compound enantiomer. While CD is a standard technique for characterizing the chirality and absolute configuration of organic molecules, a specific CD spectrum for this compound was not found in the immediate search results.

Based on the available information, it is not possible to generate the requested content for section 4.2.3, "Theoretical Calculations of Chiroptical Spectra," focusing solely on the chemical compound this compound. Despite searching for scientific literature and data regarding theoretical calculations of chiroptical properties, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), specifically for this compound, no detailed research findings or data tables on this topic were found in the search results.

The search results provide general information about this compound, including its formation as a phototransformation product of Isodrin (B128732) nih.govnih.gov, its complex chlorinated cage structure ontosight.ai, and its historical context alongside compounds like Isodrin and Aldrin (B1666841) nih.govepa.gov. While the principles and methodologies for theoretical chiroptical calculations using methods like Time-Dependent Density Functional Theory (TDDFT) were discussed in the context of other chiral molecules semanticscholar.orgceebluenterprises.com, specific applications of these methods to this compound were not identified.

Therefore, due to the strict instruction to focus solely on the chemical compound this compound and the lack of specific data on theoretical calculations of its chiroptical spectra, the content for section 4.2.3 cannot be provided as requested.

Reactivity and Chemical Transformations of Photoisodrin

Reaction Pathways and Mechanisms of Photoisodrin

The chemical behavior of this compound is primarily governed by the potential for reactions at its carbon-chlorine bonds and the inherent strain within its polycyclic system.

Electrophilic and Nucleophilic Reactions of the this compound Framework

The presence of multiple chlorine atoms on the this compound scaffold significantly influences its susceptibility to both electrophilic and nucleophilic attack. Chlorine atoms are electronegative, withdrawing electron density from the carbon atoms to which they are bonded. This can make certain carbon centers more electrophilic, potentially susceptible to attack by nucleophiles. Conversely, the electron-withdrawing effect of chlorine can also influence the electron density distribution across the entire molecule, affecting its reactivity towards electrophiles.

Electrophilic substitution reactions typically involve the attack of an electrophile on an electron-rich center, often a pi system or an atom with lone pairs. libretexts.orgkhanacademy.org Nucleophilic reactions involve the attack of a nucleophile (an electron-rich species) on an electron-deficient center (an electrophile). youtube.comyoutube.comyoutube.com The rigid and hindered nature of the this compound cage can impact the accessibility of reactive sites to both electrophiles and nucleophiles, influencing the feasibility and regioselectivity of such reactions. While general principles of electrophilic and nucleophilic substitution and addition apply to organic molecules mt.com, the specific pathways and outcomes for the complex this compound framework would be subject to detailed experimental investigation and theoretical analysis.

Thermal Rearrangements and Degradation Pathways

Polycyclic chlorinated hydrocarbons like this compound can undergo skeletal rearrangements and degradation under thermal stress. The strained nature of the cage structure can provide the driving force for bond breaking and formation, leading to the formation of isomeric products or fragmentation. Thermal decomposition of related chlorinated hydrocarbons has been observed, yielding various products, including dehydrochlorinated species and smaller fragments. archive.org The specific thermal rearrangement and degradation pathways of this compound would depend on the temperature and presence of any catalysts or other substances.

Photoinduced Transformations of this compound

This compound is itself a product of photoinduced transformation, specifically the photoisomerization of isodrin (B128732). nih.govnih.govnih.gov This suggests that this compound can also undergo further transformations upon irradiation with light of appropriate wavelengths. Photoinduced reactions often involve the excitation of molecules to higher electronic states, leading to different reactivity compared to their ground state. scribd.com Photochemical reactions of chlorinated hydrocarbons can include photoisomerization, dechlorination, and fragmentation, depending on the specific compound and irradiation conditions, including the presence of sensitizers. nih.govnih.govvdoc.pub For instance, irradiation of isodrin in the presence of a photosensitizer like benzophenone (B1666685) can afford this compound. nih.govnih.gov The data suggests that this compound formation from isodrin occurs via the triplet state. nih.govnih.gov

Catalytic Transformations Involving this compound

Catalysis can play a significant role in facilitating specific transformations of the this compound scaffold, allowing for more controlled and selective reactions that might be difficult to achieve otherwise.

Metal-Catalyzed Reactions on the this compound Scaffold

Metal catalysts are widely used in organic chemistry to promote various transformations, including coupling reactions, functionalization, and rearrangements. Given the presence of carbon-chlorine bonds and the complex hydrocarbon framework in this compound, metal-catalyzed reactions could potentially be employed for derivatization or skeletal modifications. For example, metal catalysts are known to be involved in dechlorination reactions and the formation of new carbon-carbon or carbon-heteroatom bonds in halogenated organic compounds. The specific interactions between the this compound structure and various metal catalysts would determine the types of reactions that are feasible and their efficiency.

Organocatalytic Approaches for this compound Derivatization

Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative or complementary approach to metal catalysis. Organocatalysts can activate substrates or reagents through various mechanisms, such as covalent interactions, hydrogen bonding, or Brønsted or Lewis acid/base catalysis. nih.govnih.gov Applying organocatalytic strategies to this compound could potentially enable enantioselective transformations or reactions that are not readily achieved with metal catalysts. The development of organocatalytic approaches for the derivatization of complex polycyclic structures like this compound would likely require the design of specific catalysts tailored to interact effectively with the unique features of the this compound scaffold.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot explicitly listed for this compound, but Isodrin is 12310946. This compound is a photoisomer of Isodrin. nih.govnih.govnih.gov
Isodrin12310946
Aldrin (B1666841)222548
Dieldrin (B1670511)8140
Benzophenone3102

Interactive Data Tables

While specific quantitative data points directly related to the reaction rates, yields, or spectroscopic data for this compound transformations across various reaction types were not extensively detailed in the search results, the text provides qualitative information about certain transformations and comparisons. Below is an example of how a data table could be presented if specific quantitative data were available, using illustrative placeholders based on the text's descriptions.

Table 1: Illustrative Photoinduced Transformation Data

ReactantProductConditionsProposed MechanismRelative Yield (%)
IsodrinThis compoundUV light, presence of Benzophenone sensitizer (B1316253)Triplet state58-90 (for photoisomers of isodrin/aldrin/dieldrin) nih.govnih.gov

Note: The yield range is based on reported yields for photoisomers of isodrin, aldrin, and dieldrin under sensitized conditions nih.govnih.gov. Specific yields solely for this compound formation would require dedicated studies.

Acid- and Base-Catalyzed Reactions and Stability Profile

This compound, a synthetic organic compound also known by its chemical name 1,5,2,4-ethanediylidenecyclopenta(cd)pentalene, 1,5,6,6,6a,7-hexachlorodecahydro-, is recognized primarily as a phototransformation product of the insecticides Isodrin and Aldrin ontosight.ainih.govnih.govnih.gov. This formation typically occurs through photochemical processes, sometimes involving photosensitizers like benzophenone nih.govnih.govnih.gov.

Information specifically detailing the acid- and base-catalyzed reactions of this compound is limited in the available research. While related chlorinated cyclodiene compounds like Aldrin are reported to be stable in the presence of organic and inorganic bases and mild acids, reacting only with concentrated acids and oxidizing agents, direct data for this compound under these conditions are not extensively documented in the reviewed literature nih.gov.

The stability of this compound itself has been described as not being a stable molecule nih.gov. However, the precise conditions and degradation pathways contributing to this instability, particularly under acidic or basic catalysis, are not clearly elaborated in the provided sources.

One notable characteristic related to this compound's reactivity is the observation that the absence of certain protons in its structure renders it incapable of forming specific ketones, unlike some other related compounds researchgate.net. This structural feature influences its potential transformation pathways.

Metabolism studies in biological systems, such as mice and houseflies, indicate that this compound undergoes metabolic transformations, leading to the excretion of metabolites epa.govwikimedia.orgacs.org. Some urinary metabolites in mice were suggested to be glucuronide or sulfate (B86663) conjugates, implying enzymatic processes rather than direct acid or base hydrolysis in these biological contexts wikimedia.org.

Based on the available information, detailed research findings or data tables specifically quantifying the rates or products of acid- or base-catalyzed reactions of this compound were not found. The stability profile under varying pH conditions through controlled acid or base catalysis remains an area without extensive reported data in the consulted literature.

Computational Chemistry and Theoretical Characterization of Photoisodrin

Quantum Chemical Studies of Photoisodrin Electronic and Molecular Structure

Quantum chemical methods are essential tools for investigating the electronic and molecular structure of chemical compounds. By solving the electronic Schrödinger equation, or approximations thereof, these methods can predict a wide range of molecular properties from first principles. nih.gov For a molecule such as this compound, quantum chemical studies provide a theoretical foundation for understanding its stability, geometry, and charge distribution.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure, primarily the ground state, of many-body systems like molecules. herts.ac.ukuni.lu DFT methods approximate the electronic exchange and correlation interactions, offering a balance between computational cost and accuracy for systems containing a significant number of atoms. herts.ac.uk

For this compound, DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles in its ground electronic state. These calculations provide a theoretical representation of the molecule's equilibrium structure. Furthermore, DFT can be used to calculate the total energy of the molecule, which is fundamental for assessing its relative stability. Analysis of the electron density distribution obtained from DFT can reveal insights into the bonding patterns and charge distribution within the this compound cage structure. herts.ac.uk Properties such as the dipole moment and molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be calculated, providing information about the molecule's electronic frontier and potential sites for chemical reactions. pic.int

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio quantum chemistry methods are a class of computational techniques that derive from theoretical principles, using only fundamental physical constants and the atomic composition of the system as input, without recourse to empirical parameters. nih.gov These methods aim to solve the electronic Schrödinger equation with high accuracy, providing a more rigorous description of the electronic structure compared to some more approximate methods. nih.govfishersci.fi

For this compound, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be applied to obtain highly accurate electronic structure information. nih.govwikipedia.org These calculations can provide refined descriptions of the ground state electronic configuration and energy. More advanced ab initio methods are also capable of investigating excited electronic states, which is particularly relevant for a compound like this compound, given its formation through a photochemical process. nih.govnih.govnih.govwikipedia.org Studying the excited states can provide insights into the molecule's photochemical behavior and the transitions that occur upon absorption of light. nih.govnih.govnih.gov While computationally more demanding than DFT, ab initio methods can offer a benchmark for validating results obtained from less computationally expensive approaches and provide a deeper understanding of electron correlation effects within the molecule. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra and provide further validation of calculated molecular structures. Additionally, computational methods are invaluable for exploring the conformational landscape of a molecule.

Computational NMR and Vibrational Spectroscopy Predictions

Computational methods can predict Nuclear Magnetic Resonance (NMR) spectra, including chemical shifts and coupling constants. wikipedia.orgfishersci.se These predictions are based on the calculated electronic structure and molecular geometry. For this compound, computational NMR prediction can assist in assigning experimental NMR signals to specific nuclei within the complex cage structure and help confirm the theoretically determined molecular geometry. wikipedia.orgfishersci.se Different computational approaches, including those based on DFT, are used for NMR chemical shift predictions, with varying levels of accuracy depending on the method and basis set employed, as well as the consideration of environmental effects like solvation.

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational vibrational spectroscopy involves calculating the frequencies and intensities of these modes based on the molecule's optimized geometry and force constants. For this compound, computational vibrational analysis can predict its IR and Raman spectra, providing a theoretical fingerprint that can be compared with experimental data for structural identification and verification. These calculations can also provide insights into the nature of the molecular vibrations and the functional groups involved. While harmonic approximations are commonly used, more advanced anharmonic calculations can provide higher accuracy, especially for complex molecules.

Analysis of Conformational Landscapes and Energy Minima

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds and the relative energies associated with these arrangements. uni.lu For flexible molecules, exploring the conformational landscape is crucial to identify the most stable conformers (energy minima) and understand the molecule's dynamic behavior. uni.lu

Although this compound possesses a rigid cage structure, computational conformational analysis can still be relevant to explore any potential flexibility within the polycyclic framework or attached substituents, if present. Methods such as systematic conformational searching or molecular dynamics simulations can be employed to sample different possible geometries and identify local and global energy minima on the potential energy surface. Calculating the relative energies of different conformers using quantum chemical methods (like DFT or ab initio) allows for the determination of the most energetically favorable structures and the assessment of the molecule's preferred conformation under given conditions. This analysis is fundamental for understanding how the molecule's three-dimensional structure influences its properties and interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for investigating chemical reactions, including the determination of reaction pathways and the characterization of transition states. wikipedia.orgnih.govfishersci.se This is particularly relevant for understanding how this compound is formed from its precursor, Isodrin (B128732), or how it might undergo further transformations.

Modeling a reaction pathway typically involves identifying a series of molecular geometries that represent the progression from reactants to products, passing through a transition state. fishersci.se The transition state is a high-energy, unstable molecular configuration that represents the point of maximum energy along the reaction pathway between two minima (reactants and products or intermediates). herts.ac.ukfishersci.se Computational methods are used to locate these transition states on the potential energy surface. herts.ac.ukfishersci.se

Transition state analysis involves characterizing the geometry and electronic structure of the transition state. herts.ac.uknih.govfishersci.se A key characteristic of a transition state is that it is a first-order saddle point on the potential energy surface, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. herts.ac.uk This is typically confirmed by performing a vibrational frequency analysis at the transition state geometry, which should yield one imaginary frequency corresponding to the motion along the reaction coordinate. herts.ac.uk

Computational modeling of reaction pathways and transition states for the formation or reaction of this compound would involve:

Defining the reactant(s) and product(s).

Using computational algorithms to search for the transition state connecting these species. fishersci.se This often involves methods like the synchronous transit methods (e.g., LST/QST) or the nudged elastic band (NEB) method. nih.gov

Optimizing the geometry of the located transition state.

Performing a vibrational frequency analysis to confirm the transition state and identify the reaction coordinate. herts.ac.uk

Calculating the energy barrier (activation energy) for the reaction, which is the energy difference between the reactants and the transition state. nih.gov

Furthermore, the Intrinsic Reaction Coordinate (IRC) method can be used to trace the minimum energy pathway downhill from the transition state to confirm that it connects the desired reactant and product minima. By modeling these reaction pathways, computational chemistry can provide a detailed understanding of the mechanism by which this compound is formed or undergoes further reactions, including the energetics and the molecular rearrangements involved.

Elucidation of Reaction Mechanisms via Potential Energy Surface Mapping

Detailed information regarding the application of potential energy surface mapping to understand the specific photochemical transformation of Isodrin to this compound or any subsequent reactions of this compound is not available in the provided search results. While potential energy surfaces are fundamental to describing chemical reactions by mapping the energy of a system as a function of its nuclear coordinates and identifying critical points like minima (reactants, products) and saddle points (transition states), specific computational studies on this compound's reaction pathways were not found ontosight.aithegoodscentscompany.com.

Advanced Analytical Methodologies for Photoisodrin Research

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like Photoisodrin. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation occurs based on the compounds' boiling points and their affinity for the stationary phase coated on the inside of the column. GC has been applied in the analysis of organochlorine pesticides, including Isodrin (B128732) and its metabolites nih.gov. Method development for this compound using GC would involve selecting an appropriate stationary phase (e.g., a non-polar or slightly polar capillary column) and optimizing temperature programs to achieve adequate separation from interfering compounds in the sample matrix. Detection is commonly achieved using electron capture detection (ECD) for high sensitivity to halogenated compounds or by coupling with mass spectrometry (GC-MS). A GC method with ECD has been used for the determination of organochlorine pesticides in water and wastewater, with Isodrin having a defined range under prescribed conditions nih.gov.

High-Performance Liquid Chromatography (HPLC) is suitable for separating a broader range of compounds, including those that are less volatile or thermally labile than those typically analyzed by GC. In HPLC, a liquid mobile phase is pumped through a column packed with a stationary phase. Separation is based on differential partitioning or adsorption of analytes between the stationary and mobile phases. While specific HPLC method development details solely for this compound are not extensively detailed in the provided information, HPLC is a standard technique for analyzing pesticides and their metabolites in various matrices. Method development for this compound by HPLC would involve selecting the appropriate stationary phase (e.g., reversed-phase C18) and optimizing the mobile phase composition (e.g., mixtures of water, acetonitrile, or methanol) and flow rate to achieve optimal resolution. Various detectors can be used with HPLC, including UV-Vis detectors (if this compound has a chromophore), fluorescence detectors, or mass spectrometry (LC-MS). HPLC analysis with UV and radioactivity flow detectors has been used for organochlorines.

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is a specialized chromatographic technique used to separate stereoisomers, particularly enantiomers, which are non-superimposable mirror images of each other. Many biologically active compounds, including some pesticides and their transformation products, can exist as enantiomers, and their biological activity and environmental fate can be enantiomer-specific. While the chirality of this compound and the existence of distinct enantiomers are not explicitly detailed in the provided search results, its complex cage structure, derived from the cyclodiene Isodrin, suggests the potential for chirality.

Chiral chromatography employs a chiral stationary phase (CSP) that can selectively interact with one enantiomer over the other, leading to their separation. This technique is crucial for determining the enantiomeric purity of a sample, which is essential in research involving stereoselective processes like metabolism or environmental degradation. Chiral HPLC is a common approach, utilizing various types of CSPs such as polysaccharide-based, ligand exchange, or macrocyclic phases. Method development in chiral chromatography involves selecting the appropriate CSP and optimizing the mobile phase composition to achieve satisfactory resolution of the enantiomers. The increasing interest in chiral compounds in various industries, including agrochemicals, highlights the importance of techniques like chiral chromatography for ensuring the safety and efficacy of such substances.

Hyphenated Techniques for Structural Confirmation and Trace Analysis in Research Samples

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic detectors, providing more comprehensive information about the components of a complex mixture. These techniques are invaluable for structural confirmation and the analysis of this compound at trace levels in various research samples.

GC-MS and LC-MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of GC with the mass analysis capabilities of a mass spectrometer. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique "fingerprint" for each compound, enabling its identification by comparison to spectral libraries. GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds, including pesticides and environmental contaminants. EPA Method 8270, which uses capillary column GC/MS, is employed for the determination of semivolatile organic compounds in various solid waste matrices, soils, and groundwater and is applicable to compounds like Isodrin nih.gov. GC/MS has also been used in the analysis of organochlorine pesticides in air samples. The technique is particularly useful for analyzing complex mixtures and identifying unknown components or metabolites of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with mass spectrometry. This technique is particularly useful for analyzing less volatile, polar, or thermally labile compounds that are not suitable for GC. Compounds separated by LC are introduced into the mass spectrometer via an interface, where they are ionized and detected based on their m/z ratio. LC-MS is highly sensitive and is widely used in environmental analysis, food safety testing, and pharmaceutical development for analyzing complex mixtures and identifying trace components or metabolites. LC-MS/MS (tandem mass spectrometry) provides even greater selectivity and sensitivity by performing multiple stages of mass analysis, which is beneficial for confirming the identity of analytes and quantifying them at very low concentrations. LC-MS/MS has been applied to the identification of photodegradates of other compounds.

Advanced Hyphenated Spectroscopic Techniques (e.g., GC-IR, LC-NMR)

Beyond mass spectrometry, chromatography can be coupled with other spectroscopic techniques to provide complementary structural information.

Gas Chromatography-Infrared Spectroscopy (GC-IR), also known as GC-FTIR, combines the separation power of GC with the molecular structure identification capabilities of infrared (IR) spectroscopy. As compounds elute from the GC column, their IR spectra are measured, providing information about the functional groups present in the molecule. This technique is particularly useful for distinguishing between structural isomers that may have similar retention times and mass spectra but different IR absorption patterns. GC-IR can be a valuable tool for confirming the structure of this compound and its transformation products, especially when ambiguity exists based on GC-MS data alone. GC-IR has been used in environmental analyses and forensic science for identifying components in complex mixtures.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) couples HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule, making it a powerful tool for structural elucidation. LC-NMR allows for the online acquisition of NMR spectra of compounds as they elute from the LC column, eliminating the need for time-consuming fraction collection and off-line NMR analysis. This is particularly advantageous for analyzing unstable or sensitive compounds and for the comprehensive structural characterization of components in complex mixtures, such as metabolites or impurities. While sensitivity can be a challenge for NMR, advancements in NMR technology, such as high-field magnets and sensitive probes, have improved the practicality of LC-NMR. LC-NMR has been applied in the analysis of natural products, pharmaceuticals, and agricultural chemicals. For this compound research, LC-NMR could provide definitive structural confirmation of isolated this compound or help elucidate the structures of its unknown transformation products.

The application of these advanced analytical methodologies provides researchers with the necessary tools for the comprehensive study of this compound, from its separation and purity assessment to its detailed structural characterization in complex research matrices.

Structure Reactivity Relationships and Design Principles for Photoisodrinic Compounds

Influence of Cage Structure on Chemical Reactivity

The rigid, highly strained polycyclic cage structure of photoisodrin plays a significant role in its chemical reactivity. The constrained geometry imposes limitations on bond angles and dihedral angles, leading to increased bond strain compared to acyclic or less rigid cyclic molecules. This inherent strain can influence reaction pathways and rates. ru.nl The reactivity of a given cage compound also depends strongly on the strain features as experienced at the site of reaction. ru.nl

Steric and Electronic Effects of the Polycyclic Framework

Steric effects, arising from the spatial arrangement and size of atoms or groups within the molecule, are significant in caged systems like this compound. The bulky polycyclic framework can impede the approach of reagents to reactive centers, thereby influencing reaction rates and selectivity. numberanalytics.comiupac.org Steric effects are nonbonding interactions that influence the shape and reactivity of molecules. stackexchange.com

Role of Chlorine Substituents in Reactivity Modulation

The numerous chlorine substituents in this compound exert a considerable influence on its reactivity. Chlorine atoms are electronegative and primarily exert electron-withdrawing inductive effects. libretexts.orghrpatelpharmacy.co.in This electron withdrawal can affect the electron density of the carbon skeleton, influencing the susceptibility of certain bonds to cleavage or reaction. libretexts.orglumenlearning.comhrpatelpharmacy.co.in While halogens can exhibit resonance effects, their inductive effect is generally dominant, leading to a net electron-withdrawing effect on the ring system. hrpatelpharmacy.co.in This can deactivate the ring towards electrophilic substitution reactions. hrpatelpharmacy.co.in

The position and number of chlorine substituents can modulate the reactivity of different sites within the molecule. For instance, the presence of chlorine atoms near a potential reaction center can increase steric hindrance, slowing down reactions that require close approach of a reagent. Conversely, their electron-withdrawing nature can stabilize negative charge development in transition states or intermediates, potentially facilitating certain reaction pathways.

Studies on chlorinated polycyclic systems, including those derived from isodrin (B128732), have investigated the influence of chlorine atoms on spectroscopic properties like 13C-NMR chemical shifts, providing insights into the electronic environment within these molecules. researchgate.net The chemical shift variation can indicate the influence of ring compression and the presence of chlorine atoms on strained carbons. researchgate.net

Design of this compound Analogs with Tuned Reactivity

The understanding of the structure-reactivity relationships in this compound provides a basis for designing analogous compounds with modified or enhanced reactivity for specific applications. Design principles often involve targeted modifications to the cage structure or the nature and position of substituents. artstation.comberkeley.eduresearchgate.net

Strategies for Modifying Intramolecular Reactivity

Strategies for modifying the intramolecular reactivity of this compound analogs include altering the rigidity and strain of the polycyclic cage, introducing new functional groups, or modifying the existing chlorine substitution pattern. Changes in cage structure can influence bond angles and distances, thereby affecting the likelihood and ease of intramolecular rearrangements or reactions. Introducing functional groups with different electronic or steric properties can also significantly alter the molecule's reactivity. rsc.orgnih.gov

Modifying intramolecular reactions can involve influencing intramolecular vibrational energy redistribution or using molecular tethers to bring reactive groups into proximity. wikipedia.orgarxiv.orgrsc.org The relative rates of intramolecular reactions are often higher compared to analogous intermolecular processes due to the reduced entropic cost of reaching the transition state. wikipedia.org

Exploration of Isomeric Forms and Their Chemical Distinctions

Isomerism, where molecules share the same molecular formula but differ in the arrangement of atoms, is a key aspect in the design of this compound analogs. vaia.comfiveable.mesolubilityofthings.com Different isomeric forms of polycyclic chlorinated hydrocarbons can exhibit distinct chemical and physical properties, including reactivity. vaia.comfiveable.mesolubilityofthings.compatsnap.com

Structural isomers have different connectivity, leading to variations in bonding, polarity, and molecular shape, which result in differences in physical and chemical properties. vaia.comfiveable.me Stereoisomers, while having the same connectivity, differ in the spatial arrangement of atoms. fiveable.me Geometric isomers, a type of stereoisomerism, can arise in molecules with restricted rotation within cyclic structures, leading to different spatial orientations of substituents and potentially different reactivity patterns. patsnap.com

Exploring different isomeric forms of photoisodrinic compounds allows for the investigation of how subtle changes in three-dimensional structure impact reactivity. This includes studying endo- and exo-isomers, which can have different steric environments and electronic interactions, leading to variations in their chemical behavior.

The study of isomers is crucial for understanding how spatial arrangement influences reactivity, as different arrangements can lead to diverse reactivity patterns and affect reaction pathways. vaia.comsolubilityofthings.com

Potential Research Applications of Photoisodrin in Chemical Sciences

Photoisodrin as a Synthon in Complex Organic Synthesis

A synthon is a conceptual building block used in retrosynthetic analysis to simplify the design of organic synthesis ontosight.ainih.govnih.gov. This compound's elaborate polycyclic structure could potentially serve as a synthon for constructing other complex organic molecules ontosight.ai. Its rigid cage and the presence of reactive sites (such as strained rings or functionalizable chlorine atoms) might allow for specific and controlled chemical transformations.

The inherent polycyclic nature of this compound makes it a potential starting material or intermediate for the synthesis of novel molecules with complex cage or multicyclic frameworks ontosight.ai. Reactions that selectively modify or build upon the this compound core could lead to the creation of new molecular architectures with potentially interesting properties. The stereochemistry embedded within the this compound structure could also be transferred to the target molecules, allowing access to stereochemically defined products.

The strained nature of some bonds within the this compound cage structure might make it susceptible to undergoing molecular rearrangements under specific conditions. These rearrangements could potentially be integrated into cascade reaction sequences, where a series of transformations occur in a single process, leading to the formation of complex products from relatively simple precursors. The chlorinated substituents could also influence the course and selectivity of such reactions.

Utility in Constructing Novel Polycyclic Architectures

This compound in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions, including host-guest interactions where a host molecule encapsulates a guest molecule within its cavity. While there is no documented research on this compound's use in this area from the search results, its rigid, somewhat hollow cage structure could hypothetically act as a host molecule for small guest species ontosight.ai. The shape and size of the internal cavity, as well as the electronic properties influenced by the chlorine atoms, would determine its potential for recognizing and binding specific guest molecules through various non-covalent forces such as van der Waals interactions..

This compound in Catalysis Research (e.g., as a Ligand Scaffold or Chiral Auxiliary)

Catalysis research involves the study and use of substances that accelerate chemical reactions without being consumed. Ligands and chiral auxiliaries are crucial components in many catalytic systems, influencing the activity, selectivity, and stereoselectivity of reactions. This compound's rigid polycyclic structure could potentially serve as a scaffold for designing novel ligands or chiral auxiliaries. Functional groups could be strategically attached to the this compound core to create molecules capable of coordinating to metal centers or inducing asymmetry in catalytic transformations. The inherent chirality of the this compound structure might be particularly relevant for applications in asymmetric catalysis, aiming to produce enantiomerically enriched products.

Future Research Directions and Emerging Paradigms

Exploration of New Photochemical Pathways for Related Cage Compounds

The photochemistry of cage compounds, including photoisodrin, is a key area for future investigation. Photolabile "caged" compounds, which release active species upon irradiation, are valuable tools in biological research and beyond utdallas.eduacs.orgacs.org. Exploring new photochemical pathways for related cage structures could lead to the development of novel photoactivatable molecules with tailored properties. Research in this area involves understanding the mechanisms of uncaging, which dictate photochemical quantum yield and byproduct formation nih.gov. Studies on related polycyclic molecules, such as adamantane (B196018) derivatives, have demonstrated the utility of photochemical methodologies in synthesizing new functionalized structures irb.hr. Future work could focus on designing cage compounds with improved photochemical efficiency, shifted absorption maxima for specific wavelengths, and minimized toxic byproducts utdallas.edunih.gov. Elucidating the role of substituents and structural modifications on the photochemical reaction mechanisms is crucial for rational design nih.gov.

Advanced Computational Approaches for Predicting this compound Reactivity

Computational chemistry is increasingly vital in understanding and predicting chemical reactivity, offering detailed insights into molecular structures, properties, and reaction mechanisms rsc.org. Advanced computational approaches, including physics-based methods and machine learning strategies, are set to revolutionize reaction prediction cecam.org. For this compound, computational studies can provide valuable information on its stability, reactivity, and potential transformation pathways. Predicting reactivity under various conditions, especially excited states relevant to its formation and potential photochemical applications, remains a challenging but active frontier cecam.org. Coupling quantum chemical methodologies with chemical network theory offers opportunities to identify new reaction pathways cecam.org. Machine learning approaches are being employed to predict reaction outcomes, pathways, and kinetics, offering a transformative approach over traditional methods ijnc.ir. These techniques can help predict reaction yields, selectivity, and explore retrosynthetic pathways ijnc.irarxiv.org. Despite challenges in data quality and the need for significant computational resources, the integration of computational approaches with experimental studies will be crucial for advancing the understanding of this compound's reactivity ijnc.irresearchgate.net.

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis

Q & A

Q. How can researchers verify the structural identity and purity of photoisodrin in experimental settings?

this compound (C7H13O6P, molecular weight 224.1483) should be characterized using NMR spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P) and mass spectrometry to confirm its molecular structure and rule out impurities. Cross-referencing spectral data with the NIST Chemistry WebBook (InChIKey: GEPDYQSQVLXLEU-UHFFFAOYSA-N) is critical . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at 220–260 nm is recommended, as this compound’s conjugated system absorbs strongly in this range. Ensure solvent blanks are run to eliminate interference from degradation byproducts .

Q. What experimental protocols are recommended to study this compound’s stability under environmental conditions?

this compound degrades under UV light, forming less toxic metabolites. To study this:

  • Prepare aqueous solutions (e.g., 1–10 ppm) in quartz cuvettes.
  • Expose to UV-C light (254 nm) at controlled intensities (e.g., 10–50 mW/cm²).
  • Sample at intervals (0, 15, 30, 60 min) and analyze via gas chromatography-mass spectrometry (GC-MS) .
  • Control experiments must include dark conditions to isolate photolytic effects .

Q. How should researchers design ecotoxicological assays to assess this compound’s impact on aquatic organisms?

Use OECD Test Guideline 203 for acute fish toxicity:

  • Expose Danio rerio (zebrafish) or Daphnia magna to this compound concentrations (e.g., 0.1–10 ppm) in static systems.
  • Monitor mortality at 24, 48, and 96 hours.
  • Compare LC50 values with parent compound isodrin (reported LC50 for goldfish: 1.5 ppb) to evaluate reduced toxicity post-photolysis .

Advanced Research Questions

Q. What mechanisms explain the reduced toxicity of this compound compared to isodrin?

Isodrin’s toxicity arises from its lipophilic nature, enabling bioaccumulation and disruption of neuronal sodium channels. This compound’s hydroxyl and epoxide groups (introduced during photolysis) increase polarity, reducing lipid membrane permeability. To validate:

  • Perform molecular docking studies with sodium channel proteins (e.g., Nav1.4) to compare binding affinities.
  • Use bioconcentration factor (BCF) assays in fish hepatocytes to quantify uptake differences .

Q. How can contradictory data on this compound’s environmental persistence be resolved?

Discrepancies in half-life studies (e.g., 3 days vs. 14 days) may stem from variations in:

  • Water chemistry (pH, dissolved organic carbon).
  • Light exposure (UV intensity, wavelength spectrum). Proposed methodology:
  • Conduct multivariate experiments using a central composite design (CCD) to model interactions between variables.
  • Validate with field mesocosm studies under natural sunlight .

Q. What advanced analytical techniques are suitable for detecting this compound metabolites in complex matrices?

For soil or sediment samples:

  • Pressurized liquid extraction (PLE) with acetone:hexane (1:1) at 100°C.
  • Cleanup via solid-phase extraction (SPE) using C18 cartridges.
  • Analyze via LC-QTOF-MS in positive ionization mode for high-resolution metabolite identification (e.g., dihydroxy-isodrin) .

Methodological Guidance

Q. How to optimize experimental design for studying this compound’s degradation pathways?

FactorLevel 1Level 2Level 3
UV wavelength (nm)254312365
pH5.07.09.0
Temperature (°C)202530
Use a fractional factorial design to minimize runs while capturing interactions. Analyze degradation products via kinetic modeling (e.g., pseudo-first-order rate constants) .

Q. What statistical approaches are recommended for reconciling conflicting ecotoxicity data?

Apply meta-analysis with random-effects models to aggregate LC50 values from heterogeneous studies. Calculate I² statistics to quantify heterogeneity. Sensitivity analyses should exclude outliers (e.g., studies using non-standard species) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.